molecular formula C9H10BrNO2S B1469305 1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1341389-58-9

1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469305
CAS No.: 1341389-58-9
M. Wt: 276.15 g/mol
InChI Key: URSCYOXYWYDWAI-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)methylazetidine-3-carboxylic acid, or BTMA, is an organic compound belonging to the class of azetidines. It is a brominated thiophene derivative with a carboxylic acid group at the 3-position. BTMA has been studied extensively in the scientific research field due to its unique properties and potential applications. It has been used in various areas, such as organic synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Synthesis of Novel Compounds

"1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid" serves as a precursor in the synthesis of novel compounds. For instance, the study of aziridine-2- and azetidine-3-carboxylic acid derivatives highlighted their significance in generating new functionalized molecules with potential for biological and foldameric applications. These derivatives were obtained via strategic functionalization, showcasing the versatility of azetidine-based compounds in synthesizing conformationally constrained amino acid derivatives, which are of interest from both a biological and a foldameric perspective (Žukauskaitė et al., 2011).

Catalytic Asymmetric Synthesis

Another application involves the use of azetidine derivatives in catalytic asymmetric synthesis. Enantiopure azetidine compounds, such as those derived from azetidine-2-carboxylic acid, have been evaluated for their efficiency in catalyzing asymmetric addition reactions to aldehydes, demonstrating high enantioselectivity. This highlights the potential of azetidine derivatives in asymmetric synthesis, contributing to the development of chiral molecules (Wang et al., 2008).

Peptide Research and Conformational Studies

Azetidine-2-carboxylic acid analogs have been synthesized to study their influence on peptide activity and conformation. These chimeras, designed as tools for understanding how conformation affects peptide function, underline the role of azetidine derivatives in probing biological mechanisms and designing novel peptides with desired activities (Sajjadi & Lubell, 2008).

Antibacterial and Antifungal Agents

Compounds synthesized from azetidine derivatives have been explored for their antibacterial and antifungal activities. For example, 7-azetidinylquinolones, incorporating azetidine moieties, have been studied for their structure-activity relationships, showcasing the potential of azetidine derivatives in developing new antibacterial agents with specific stereochemical configurations for enhanced activity (Frigola et al., 1995).

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-1-8(14-5-7)4-11-2-6(3-11)9(12)13/h1,5-6H,2-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSCYOXYWYDWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CS2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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